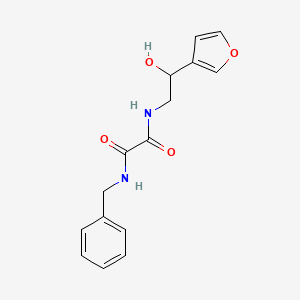

N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Description

N1-Benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a dissymmetrical oxalamide derivative characterized by a benzyl group at the N1 position and a 2-(furan-3-yl)-2-hydroxyethyl substituent at the N2 position. This compound belongs to the oxalamide family, which is notable for its versatility in applications ranging from flavoring agents to coordination chemistry and polymer synthesis.

Properties

IUPAC Name |

N-benzyl-N'-[2-(furan-3-yl)-2-hydroxyethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c18-13(12-6-7-21-10-12)9-17-15(20)14(19)16-8-11-4-2-1-3-5-11/h1-7,10,13,18H,8-9H2,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJHWISXVVHHLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves the reaction of benzylamine with 2-(furan-3-yl)-2-hydroxyethyl oxalyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction. After the addition of all reagents, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Benzyl-substituted derivatives with various functional groups.

Scientific Research Applications

N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and conductivity.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and furan ring contribute to the compound’s binding affinity and specificity. The oxalamide moiety may participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)

- Substituents : 2,4-Dimethoxybenzyl (N1), pyridin-2-yl ethyl (N2).

- Activity : A potent umami agonist identified via high-throughput screening of synthetic libraries. Its dimethoxy and pyridyl groups enhance receptor binding to hTAS1R1/hTAS1R3, a key taste receptor .

- Toxicology: A NOEL (No Observed Effect Level) of 100 mg/kg bw/day was established, with safety margins exceeding 33 million for flavoring applications. This high margin is attributed to rapid metabolic clearance of oxalamides .

Comparison with Target Compound :

- The target compound replaces the pyridyl and dimethoxy groups with a furan-3-yl and hydroxyethyl group. This substitution may reduce binding affinity to taste receptors but could improve solubility due to the hydroxyl group. Toxicology data specific to the furan-containing derivative are lacking, but similar metabolic pathways (e.g., hydrolysis of the oxalamide bond) are expected .

Oxalamides in Coordination Chemistry

[Cu(obea)]2Cu·CH3OH·H2O (Coordination Polymer)

Comparison with Target Compound :

- However, the hydroxyethyl group could similarly act as a hydrogen-bond donor, enabling supramolecular assembly.

Oxalamides in Polymer Science

N1,N2-Bis(2-hydroxyethyl)oxalamide (OXA1)

- Application : Initiates ring-opening polymerization of L-lactide to produce poly(L-lactide) (PLA) hybrids. Enhances crystallinity and thermal stability (decomposition onset >250°C) .

- Functional Groups : Dual hydroxyethyl termini enable chain extension in polyurethane foams, improving mechanical properties .

Comparison with Target Compound :

- The target compound’s benzyl and furan groups may reduce compatibility with polar polymer matrices. However, the hydroxyl group could still participate in crosslinking reactions, suggesting niche applications in functionalized polymers.

Substituted Benzamide Derivatives

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Structure : Features an N,O-bidentate directing group for metal-catalyzed C–H functionalization.

- Synthesis: Produced via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .

Comparison with Target Compound :

- The target compound’s hydroxyethyl group may similarly enable catalytic applications.

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzylamine with 2-(furan-3-yl)-2-hydroxyethyl oxalyl chloride under controlled conditions. The process is carried out in an inert atmosphere to prevent side reactions, with temperatures maintained between 0-5°C initially, followed by warming to room temperature for several hours to ensure complete reaction. Purification is usually achieved through recrystallization or column chromatography.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The structural components, including the benzyl group and furan ring, enhance the compound's binding affinity. The oxalamide group can participate in hydrogen bonding and electrostatic interactions, which stabilize the binding to target proteins. This modulation can lead to various biological effects depending on the target involved.

Biological Activity Overview

This compound has shown promise in several biological assays:

- Antioxidant Activity : In vitro studies have indicated that this compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial activity against various bacterial strains, making it a candidate for further exploration in medicinal chemistry.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. Results demonstrated a dose-dependent scavenging effect on free radicals, indicating its potential application as a natural antioxidant in food preservation and health supplements.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential use in developing new antimicrobial agents.

Data Table: Biological Activities

| Biological Activity | Assay Method | Results | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | Significant dose-dependent effect | |

| Antimicrobial | MIC Testing | Effective against multiple strains | |

| Enzyme Inhibition | Enzyme Assay | Inhibitory effects observed |

Q & A

Q. What are the established synthetic routes for N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as benzylamine derivatives and furan-3-yl-hydroxyethyl precursors. Key steps include coupling reactions (e.g., carbodiimide-mediated amidation) and protection/deprotection strategies for hydroxyl groups. Temperature control (e.g., maintaining 0–5°C during sensitive steps) and solvent selection (e.g., dichloromethane or THF) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR identifies protons on the benzyl group (δ 7.2–7.4 ppm), furan ring (δ 6.3–6.5 ppm), and hydroxyethyl moiety (δ 3.5–4.0 ppm).

- ¹³C NMR confirms carbonyl groups (δ 165–170 ppm) and aromatic carbons. Infrared (IR) spectroscopy verifies amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H bonds (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula .

Q. What solubility and stability considerations are relevant for handling this compound in vitro?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies recommend storage at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the furan ring or hydrolysis of the oxalamide bond. Lyophilization is advised for long-term storage .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved, particularly regarding target selectivity?

Contradictions in biological activity (e.g., varying IC₅₀ values for enzyme inhibition) may arise from differences in assay conditions (e.g., pH, ionic strength) or impurities in compound batches. Researchers should:

- Validate purity via HPLC (>98%).

- Use orthogonal binding assays (e.g., SPR, ITC) to confirm target engagement.

- Perform molecular docking studies to explore binding modes with proteins like kinases or GPCRs, leveraging crystallographic data from related oxalamides .

Q. What strategies enhance the metabolic stability of this compound derivatives in preclinical studies?

To address rapid hepatic clearance:

- Introduce fluorine atoms at metabolically labile positions (e.g., para to the benzyl group).

- Replace the hydroxyethyl group with a bioisostere (e.g., cyclopropyl or trifluoromethyl).

- Conduct microsomal stability assays (human/rat liver microsomes) to identify vulnerable sites. Parallel artificial membrane permeability assays (PAMPA) optimize logP values for better bioavailability .

Q. How can computational modeling guide the design of analogs with improved binding affinity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) influencing ligand-protein interactions. Molecular dynamics (MD) simulations assess conformational flexibility of the oxalamide backbone and furan ring. Tools like AutoDock Vina or Schrödinger Suite enable virtual screening of analogs, prioritizing candidates with stronger hydrogen-bonding (e.g., with kinase ATP pockets) or π-π stacking (e.g., with aromatic residues) .

Q. What analytical techniques are recommended for detecting degradation products under stressed conditions?

Forced degradation studies (acid/base hydrolysis, thermal stress, UV exposure) coupled with LC-MS/MS identify major degradation pathways. For example:

- Acidic conditions may cleave the oxalamide bond, yielding benzylamine and furan-hydroxyethyl fragments.

- UV light could oxidize the furan ring to form diketone byproducts. Quantify degradation using validated HPLC methods with photodiode array (PDA) detection .

Methodological Notes

- Synthetic Optimization : Scale-up reactions require transitioning from batch reactors to continuous flow systems for improved heat transfer and reproducibility .

- Data Validation : Cross-correlate NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals in complex spectra .

- Ethical Compliance : Adhere to institutional guidelines for in vitro studies, particularly when testing cytotoxicity or enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.